molecular formula C17H18N2O5S B2694069 N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903567-81-6

N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No. B2694069
CAS RN: 1903567-81-6
M. Wt: 362.4
InChI Key: XQVYUCXTJHUICK-UHFFFAOYSA-N
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Description

N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as GSK2981278 and belongs to the class of isonicotinamide derivatives.

Scientific Research Applications

Discovery and Characterization of AMPA Receptor Potentiator

The discovery and characterization of a unique tetrahydrofuran ether class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators, including derivatives of N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, were reported. These compounds were developed using rational and structure-based drug design, aiming to attenuate cognitive deficits in patients with schizophrenia. The research demonstrated the potential of these compounds to enhance cognitive functions through their interaction with the human GluA2 ligand-binding domain, highlighting their significance in neuropharmacology (Shaffer et al., 2015).

Photochemical Behavior and Photoacid Generation

Another study focused on the photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), closely related to the compound of interest. The research investigated the reaction mechanism and photoacid generation pathways, providing insights into the applications of these compounds in photoresist materials for lithography. The study contributes to understanding the photochemical properties and potential applications of sulfonamide derivatives in materials science (Ortica et al., 2001).

Anticancer Activity of Tetrahydropyridine Derivatives

Research into the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, featuring a core structure similar to N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, evaluated their potential as anticancer agents. This study highlighted the pharmacological activities of tetrahydropyridine (THP) derivatives, dependent on the nature of substituents on the THP ring system, offering a basis for further development of novel anticancer drugs (Redda & Gangapuram, 2007).

Synthesis and Anti-Inflammatory Activity

Another significant area of research involves the synthesis of 4-(aryloyl)phenyl methyl sulfones as cyclooxygenase inhibitors. These compounds, which include sulfone and tetrahydrofuran motifs, were studied for their anti-inflammatory and antitumor effects. The findings support the utility of such derivatives in the development of new anti-inflammatory drugs with potential antitumor activities (Harrak et al., 2010).

Corrosion Inhibition

Research on isonicotinamide derivatives, closely related to the compound , demonstrated their effectiveness as corrosion inhibitors on mild steel in acidic media. This study underscores the potential industrial applications of these compounds in protecting metals from corrosion, contributing to the field of materials science and engineering (Yadav et al., 2015).

properties

IUPAC Name

N-(4-methylsulfonylphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-25(21,22)15-4-2-13(3-5-15)19-17(20)12-6-8-18-16(10-12)24-14-7-9-23-11-14/h2-6,8,10,14H,7,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVYUCXTJHUICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylsulfonyl)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

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